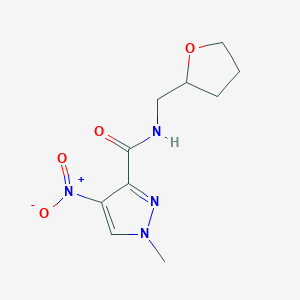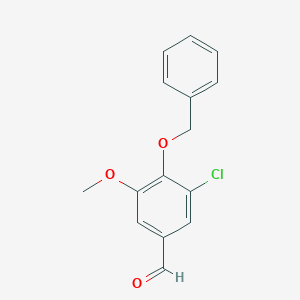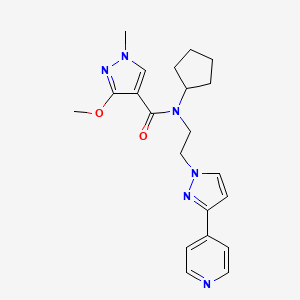![molecular formula C12H16ClNO B2440622 2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone CAS No. 2411180-70-4](/img/structure/B2440622.png)
2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone is a synthetic organic compound belonging to the class of heterocyclic compounds. This chemical structure consists of a chloro-substituted ethanone moiety attached to a complex azatricyclodecane ring system, exhibiting significant stereoisomerism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthetic Route: : The synthesis of this compound typically starts with the cyclization of 1-chloro-3-bromopropane with 2-methylpyrrolidine, followed by oxidation and introduction of a chloro group through chlorination reactions.
Reaction Conditions: : The reaction conditions often include:
Cyclization: : Using sodium hydride (NaH) as a base under inert atmospheric conditions.
Oxidation: : Employing common oxidants like potassium permanganate (KMnO4) in aqueous or organic solvents.
Chlorination: : Utilizing thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in organic solvents like dichloromethane.
Industrial Production Methods
Industrial production scales up these laboratory methods, involving:
Automated reactors for precise control over temperature and pressure.
Catalysts to enhance reaction efficiency and yield.
Continuous flow systems to manage large-scale production seamlessly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Oxidative cleavage using reagents like ozone (O3) and periodic acid (HIO4).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophilic substitution reactions using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, ozone.
Reducing Agents: : Palladium on carbon, lithium aluminium hydride (LiAlH4).
Solvents: : Dichloromethane, methanol.
Major Products Formed
From Oxidation: : Corresponding carboxylic acids or ketones.
From Reduction: : Saturated derivatives and secondary amines.
From Substitution: : Methyl ethers and related derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : Intermediate for synthesizing complex organic molecules.
Catalysis: : Acts as a catalyst in certain organic reactions.
Biology
Drug Discovery: : Investigated for potential pharmacological properties.
Medicine
Therapeutics: : Explored as a lead compound for developing new drugs targeting neurological pathways.
Industry
Material Science: : Used in developing advanced polymers and materials with specific properties.
Mécanisme D'action
The compound interacts with cellular receptors, altering signal transduction pathways. Its chloro and azatricyclodecane structure enables it to bind to specific enzymes and ion channels, modulating their activities. The detailed molecular targets and pathways include:
Enzymatic Inhibition: : Inhibits key enzymes involved in metabolic pathways.
Ion Channel Modulation: : Alters ion transport across cell membranes, affecting cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone.
2-Bromo-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone.
Uniqueness
The unique combination of its chloro and azatricyclodecane moieties and specific stereochemistry sets it apart from similar compounds, conferring distinct chemical reactivity and biological activity profiles.
Conclusion
2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone is a versatile compound with significant potential in synthetic organic chemistry, drug discovery, and industrial applications. Its distinctive structure and reactivity profile make it a valuable subject for further scientific research and development.
Propriétés
IUPAC Name |
2-chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12-7-14(11(15)5-13)6-10(12)8-2-3-9(12)4-8/h2-3,8-10H,4-7H2,1H3/t8-,9+,10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNUYTCBXSWQQU-MIZYBKAJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1C3CC2C=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN(C[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440540.png)



![isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate](/img/structure/B2440545.png)


![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2440549.png)
![[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride](/img/structure/B2440551.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2440553.png)

![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)
![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B2440559.png)
